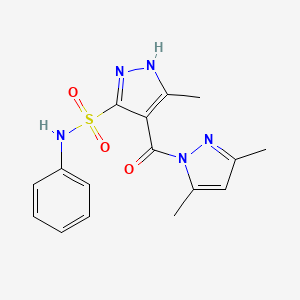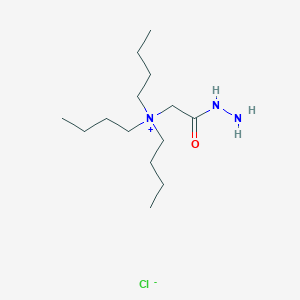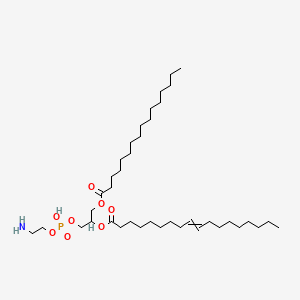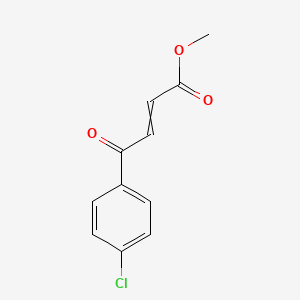
delta7-Avenasterol (E/Z mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta7-Avenasterol is a naturally occurring phytosterol, which is a type of plant sterol. It is found in various plant oils such as olive oil, soybean oil, wheat, oats, and rye . Phytosterols are structurally similar to cholesterol and are known for their beneficial effects on human health, particularly in reducing cholesterol levels. Delta7-Avenasterol has antioxidant properties and plays a crucial role in maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta7-Avenasterol can be synthesized through the dehydrogenation of sterols at specific positions. For instance, the dehydrogenation at the C5-C6 positions under the catalysis of sterol-C5-desaturase generates 5-dehydrogenated avenasterol, which is then converted to beta-sitosterol following sequential reduction of the C7-C8 and C24-C28 double bonds under the action of sterol-7-reductase and sterol-24-reductase, respectively .
Industrial Production Methods: Industrial production of delta7-Avenasterol typically involves extraction from plant sources. The most widely used extraction methods include the classic Soxhlet extraction with solvents such as n-hexane, petroleum ether, and ethanol. Other well-established solvent extraction methods like Folch and Bligh and Dyer are also employed .
Chemical Reactions Analysis
Types of Reactions: Delta7-Avenasterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized sterol derivatives.
Reduction: Reduction reactions can convert delta7-Avenasterol to other sterols like beta-sitosterol.
Substitution: Substitution reactions can occur at the hydroxyl group or double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized sterol derivatives.
Reduction: Beta-sitosterol.
Substitution: Halogenated sterol derivatives.
Scientific Research Applications
Delta7-Avenasterol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.
Biology: It plays a role in studying membrane fluidity and permeability in plant cells.
Medicine: Due to its cholesterol-lowering and antioxidant properties, delta7-Avenasterol is researched for its potential in treating cardiovascular diseases.
Industry: It is used in the food industry as a functional ingredient to enhance the nutritional value of food products
Mechanism of Action
Delta7-Avenasterol is similar to other phytosterols such as beta-sitosterol, campesterol, and stigmasterol. it is unique due to its specific double bond positions and antioxidant properties .
Comparison with Similar Compounds
- Beta-Sitosterol
- Campesterol
- Stigmasterol
Delta7-Avenasterol stands out for its specific structural features and its potent antioxidant activity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C29H48O |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
MCWVPSBQQXUCTB-SGUBZQMTSA-N |
Isomeric SMILES |
CC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12511934.png)



![(1S,2S,6R,8S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B12511954.png)
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12511972.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylbutoxy)propanoic acid](/img/structure/B12511975.png)


![5,5-Dimethyl-3-[2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B12512003.png)
![4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12512004.png)
![2-[4,5-Dihydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl)oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12512016.png)

